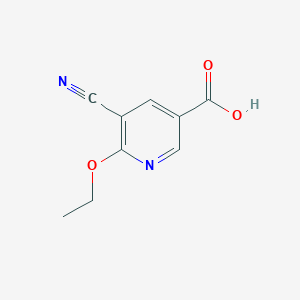

5-Cyano-6-ethoxynicotinic acid

Description

Significance of Cyano-Substituted Nicotinic Acid Scaffolds in Medicinal and Organic Chemistry

The introduction of a cyano (-CN) group onto the nicotinic acid scaffold profoundly influences its chemical properties and biological activity, making cyano-substituted nicotinic acids particularly significant in medicinal and organic chemistry. In medicinal chemistry, this class of compounds has been investigated for a wide spectrum of pharmacological activities. For instance, various nicotinonitrile (3-cyanopyridine) derivatives have shown potential as antimicrobial, anti-inflammatory, analgesic, and hypotensive agents. nih.govnih.gov The cyano group can act as a key pharmacophore, participating in interactions with biological targets, or as a versatile synthetic handle for further molecular elaboration. researchgate.net

In the realm of organic chemistry, cyano-substituted pyridines are valuable intermediates. researchgate.net The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or amines, providing access to a diverse range of chemical entities. nih.gov This versatility makes them crucial building blocks in the synthesis of complex heterocyclic systems and other valuable organic molecules. nih.gov

Academic Research Trajectories for 5-Cyano-6-ethoxynicotinic Acid

While extensive research exists for the broader class of cyano-substituted nicotinic acids, the academic research specifically focused on This compound is more niche. Its IUPAC name is 5-cyano-6-ethoxypyridine-3-carboxylic acid. researchgate.net The primary documented role of this compound appears to be as a synthetic intermediate in the creation of more complex molecules, particularly within the context of drug discovery programs.

A notable example of its application is found in patent literature, where this compound is synthesized as a precursor for potential therapeutic agents. Specifically, it has been used in the development of S1P1/Edg1 receptor agonists, which are compounds with potential immunosuppressive and anti-inflammatory activities. google.com The synthesis of this compound itself is documented through the hydrolysis of its corresponding methyl ester, as detailed in the following table.

Table 1: Synthesis of this compound

| Precursor | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 5-cyano-6-(2,2,2-trifluoro-l-methylethoxy)nicotinate | 5.0 N NaOH, EtOH | Stirring at room temperature overnight, followed by acidification. | This compound | google.com |

The research trajectory for this compound is thus intrinsically linked to its utility as a building block. Its structural features—a carboxylic acid for amide bond formation, a cyano group for various transformations, and an ethoxy group influencing electronic properties and lipophilicity—make it a valuable component in combinatorial chemistry and the targeted synthesis of novel bioactive molecules. Further academic exploration could focus on expanding the library of compounds derived from this scaffold and evaluating their biological activities across different therapeutic areas. The documented interest in related 5-cyano-nicotinic acid derivatives as potential drugs suggests that this compound holds promise for similar applications.

The broader family of 5-cyano-6-alkoxynicotinic acid derivatives has been explored for various therapeutic applications. The following table summarizes the investigated activities of some related compounds, which may inform future research directions for this compound.

Table 2: Investigated Biological Activities of Related Cyano-Nicotinic Acid Derivatives

| Compound Class | Investigated Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylates | Positive inotropic, anti-inflammatory, analgesic, hypotensive | Heart failure, Inflammation, Pain, Hypertension | nih.gov |

| 5-Cyano-6-phenylpyrimidine derivatives | Reversal of P-glycoprotein-mediated multidrug resistance | Cancer chemotherapy | nih.gov |

| 5-Cyano-6-phenylpyrimidine derivatives | LSD1 inhibitors | Cancer | nih.gov |

| 6-Aryl-5-cyano thiouracil derivatives | Antibacterial, Antifungal, Anticancer | Infectious diseases, Cancer | mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

5-cyano-6-ethoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-8-6(4-10)3-7(5-11-8)9(12)13/h3,5H,2H2,1H3,(H,12,13) |

InChI Key |

IKGKXXCWXAZCHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Strategies for 5 Cyano 6 Ethoxynicotinic Acid and Its Structural Analogues

Established Synthetic Pathways to 5-Cyano-6-ethoxynicotinic Acid

The synthesis of this compound can be approached through the functionalization of a pre-formed nicotinic acid derivative or by constructing the substituted pyridine (B92270) ring from acyclic precursors. A common and established strategy involves the creation of a nicotinic acid ester, which can then be converted to the final carboxylic acid.

Hydrolytic Routes from Ester Precursors (e.g., Methyl 5-Cyano-6-ethoxynicotinate)

A primary and widely employed method for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound, a logical precursor would be an alkyl ester, such as methyl or ethyl 5-cyano-6-ethoxynicotinate. The hydrolysis of such an ester to the target carboxylic acid is typically achieved under basic or acidic conditions.

Alkaline hydrolysis is a frequently utilized method for the saponification of esters. This process generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility of the starting material. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during an acidic workup yields the desired carboxylic acid. For instance, the synthesis of various 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been successfully achieved through the alkaline hydrolysis of their corresponding ethyl esters. nih.gov This precedent suggests that a similar strategy would be effective for the conversion of methyl 5-cyano-6-ethoxynicotinate to this compound.

Table 1: General Conditions for Alkaline Hydrolysis of Nicotinate Esters

| Reagent | Solvent | Temperature | Reaction Time |

| Sodium Hydroxide (aq) | Ethanol/Water | Reflux | 2-6 hours |

| Potassium Hydroxide (aq) | Methanol/Water | Room Temp to Reflux | 1-12 hours |

| Lithium Hydroxide (aq) | THF/Water | Room Temperature | 4-24 hours |

This table presents typical conditions and may require optimization for specific substrates.

Acid-catalyzed hydrolysis offers an alternative route, where the ester is heated with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. While effective, this method can sometimes be less desirable for substrates with acid-sensitive functional groups.

Exploration of Alternative Carboxylic Acid Moiety Formation

Beyond the hydrolysis of ester precursors, other synthetic transformations can be envisioned for the formation of the carboxylic acid group on the nicotinic acid framework. One such approach involves the oxidation of a primary alcohol or an aldehyde at the C3 position of the pyridine ring. For example, if a precursor such as (5-cyano-6-ethoxypyridin-3-yl)methanol were available, it could be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or under milder conditions using reagents like pyridinium (B92312) dichromate (PDC) or Swern oxidation followed by a Pinnick oxidation.

Another potential route could involve the hydrocarboxylation of a halo-substituted precursor, such as 3-bromo-5-cyano-6-ethoxypyridine, using carbon monoxide and a suitable palladium catalyst. However, the regioselectivity and functional group tolerance of such reactions would need to be carefully considered.

Precursor Design and Chemical Transformations for the Nicotinic Acid Framework

The successful synthesis of this compound is heavily reliant on the strategic construction of the appropriately substituted pyridine nucleus. This can be achieved either by building the ring from acyclic components or by functionalizing a pre-existing pyridine ring.

Elaboration of the Pyridine Nucleus

The construction of polysubstituted pyridines is a well-established field of organic synthesis, with numerous methods available for assembling the heterocyclic core. semanticscholar.org Multicomponent reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, the Hantzsch pyridine synthesis and its variations can be adapted to produce highly functionalized pyridine derivatives. rsc.org

A plausible approach to a precursor for this compound could involve a one-pot reaction of an enamine, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound or its equivalent, followed by aromatization. The careful selection of these building blocks would be crucial to ensure the desired substitution pattern on the final pyridine ring.

Strategic Introduction of Cyano and Alkoxy Substituents

The introduction of the cyano and ethoxy groups at the C5 and C6 positions, respectively, requires careful strategic planning to ensure regioselectivity.

Introduction of the Cyano Group: The cyano group is a versatile functional group that can be introduced through various methods. researchgate.net If starting from a nicotinic acid derivative with a suitable leaving group (e.g., a halogen) at the C5 position, a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, could be employed. This is a common method for the synthesis of aryl nitriles. Alternatively, a Sandmeyer-type reaction could be utilized, where a C5-amino group is converted to a diazonium salt and subsequently displaced by a cyanide.

Introduction of the Alkoxy Group: The introduction of an ethoxy group at the C6 position can often be achieved through nucleophilic aromatic substitution on a pyridine ring bearing a good leaving group at that position, such as a chlorine or bromine atom. The reaction is typically carried out using sodium ethoxide in ethanol. The presence of an electron-withdrawing group, such as the cyano group at C5, would activate the ring towards such a nucleophilic attack.

A common strategy for the synthesis of 2-alkoxynicotinonitriles involves the reaction of a 2-chloronicotinonitrile precursor with the corresponding sodium alkoxide. This highlights a general approach where the pyridine ring is first halogenated and then subjected to nucleophilic substitution to introduce the desired alkoxy group.

Contemporary Methodologies in the Synthesis of Related Cyano-Nicotinic Acid Compounds

Modern synthetic organic chemistry has seen the development of powerful new methodologies that can be applied to the synthesis of complex heterocyclic compounds like this compound.

One of the most significant advances in recent years is the development of transition-metal-catalyzed C-H functionalization reactions. These methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity. In the context of nicotinic acid synthesis, C-H functionalization could potentially be used to introduce the cyano group directly onto the pyridine ring, bypassing the need for pre-functionalized starting materials. While the selective C-H cyanation of pyridine at the C5 position in the presence of other substituents would be a challenging transformation, the continuous development of new catalysts and directing groups is making such reactions increasingly feasible.

Furthermore, the use of nanocatalysts in multicomponent reactions for the synthesis of polysubstituted pyridines has gained traction. rsc.org These catalysts can offer improved yields, shorter reaction times, and milder reaction conditions compared to traditional methods. The development of novel catalyst systems continues to expand the scope and utility of MCRs for the efficient construction of diverse pyridine libraries.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single step. bohrium.com These strategies are particularly well-suited for the synthesis of substituted pyridine rings. Classical methods like the Hantzsch pyridine synthesis and the Bohlmann-Rahtz synthesis have been foundational, though they can be limited by the requirement for specific electron-withdrawing groups. nih.govtaylorfrancis.com

Modern MCRs offer greater flexibility. For a target molecule like this compound, a plausible multicomponent approach could involve the condensation of:

An active methylene compound, such as ethyl cyanoacetate (B8463686) or cyanoacetamide, to provide the cyano group and a portion of the pyridine backbone.

A 1,3-dicarbonyl compound or an equivalent bearing an ethoxy group to install the C6 substituent.

An aldehyde or another carbonyl compound.

An ammonia (B1221849) source, like ammonium (B1175870) acetate, to provide the nitrogen atom for the heterocycle.

Researchers have developed numerous variations of these reactions. For instance, a one-pot, three-component reaction for synthesizing N-amino-3-cyano-2-pyridone derivatives involves the reaction of cyanoacetohydrazide, an activated nitrile (like ethyl cyanoacetate), and an aromatic aldehyde. rsc.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org While this specific example yields a pyridone, it illustrates the general principle of using cyano-activated methylene compounds to construct the pyridine ring, a strategy directly applicable to the synthesis of nicotinic acid analogues.

The table below summarizes key features of MCRs relevant to pyridine synthesis.

| MCR Type | Key Precursors | Advantages |

| Hantzsch-type | Aldehyde, β-ketoester (x2), Ammonia source | Well-established, reliable for dihydropyridines. |

| Bohlmann-Rahtz | Enamine, Propargyl ketone | Direct synthesis of substituted pyridines. |

| Modern MCRs | Aldehyde, Active methylene nitrile, 1,3-Dicarbonyl, Ammonia source | High convergence, operational simplicity, product diversity. bohrium.comresearchgate.net |

Catalytic Systems and Reaction Optimization (e.g., boric acid catalysis for amide formation from carboxylic acids)

Catalysis is crucial for optimizing synthetic routes, improving yields, and enabling reactions under milder conditions. In the context of synthesizing pyridine derivatives, various catalysts, including nanocatalysts like ZnO and CuFe₂O₄, have been employed to enhance the efficiency of multicomponent reactions. rsc.org These catalysts can be recoverable and reusable, aligning with green chemistry principles. rsc.org Reaction optimization often involves not just the catalyst but also the reaction medium and energy source, with microwave irradiation being a common technique to reduce reaction times and improve yields. rsc.org

A key functional group in the target molecule is the carboxylic acid. A common and important transformation of carboxylic acids is their conversion to amides. Boric acid has emerged as a simple, inexpensive, and green catalyst for the direct amidation of carboxylic acids and amines. acs.org This method avoids the need for harsh reagents or complex activating agents.

The mechanism of boric acid-catalyzed amidation has been a subject of detailed investigation. While an early proposed mechanism involved the formation of a monomeric acyloxyboron intermediate, recent studies suggest a more complex process. nih.govrsc.org Theoretical calculations indicate that the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid catalyst is a key step. rsc.orgresearchgate.net However, this step is thermodynamically unfavorable, necessitating the removal of water to drive the reaction forward. rsc.orgresearchgate.net More recent mechanistic insights propose that the catalysis may proceed through the formation of a dimeric B-X-B motif (where X can be O or NR), which activates the carboxylic acid while simultaneously coordinating the amine for nucleophilic attack. nih.gov It has been shown that for catalysis to occur, at least three free coordination sites on the boron atom are necessary, which explains why borinic acids are not competent catalysts for this transformation. nih.gov

Key Aspects of Boric Acid Catalysis for Amidation:

Mild Conditions: The reaction can often be performed under thermal conditions, avoiding harsh reagents.

Green Chemistry: Boric acid is an inexpensive and environmentally benign catalyst.

Mechanism: Involves the activation of the carboxylic acid via formation of boron-containing intermediates. nih.govrsc.org

Water Removal: Crucial for driving the reaction equilibrium towards product formation. researchgate.net

This catalytic method could be applied to this compound to synthesize a variety of corresponding nicotinamide (B372718) analogues, which are themselves an important class of compounds.

Applications of Cyanoacetic Acid as a Synthetic Precursor in Related Chemistry (e.g., Knoevenagel Condensation)

Cyanoacetic acid is a highly versatile and valuable building block in organic synthesis, primarily due to its activated methylene group positioned between a nitrile and a carboxylic acid. scielo.br This dual activation makes the methylene protons acidic and susceptible to deprotonation by even weak bases, forming a reactive nucleophile.

One of the most fundamental reactions involving cyanoacetic acid is the Knoevenagel condensation . wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, like cyanoacetic acid, to a carbonyl group (typically an aldehyde or ketone), followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org

The general mechanism proceeds as follows:

A base abstracts a proton from the active methylene group of cyanoacetic acid to form a stabilized enolate.

The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

The resulting aldol-type adduct is then dehydrated, often spontaneously or upon gentle heating, to form a new carbon-carbon double bond.

The products of the Knoevenagel condensation, α,β-unsaturated cyano compounds, are themselves versatile intermediates for the synthesis of more complex molecules, including heterocyclic systems like pyridines. rsc.orgmdpi.com For instance, the unsaturated product can act as a Michael acceptor, which is a key step in many pyridine ring-forming cascade reactions. rsc.org One-pot syntheses of cyanopyridones have been developed that explicitly proceed through an initial Knoevenagel condensation, followed by Michael addition and cyclization steps. rsc.org

The utility of cyanoacetic acid extends beyond just the Knoevenagel condensation. It is a precursor in the synthesis of a wide array of heterocycles and other functionalized molecules.

| Reaction Type | Role of Cyanoacetic Acid | Resulting Intermediate/Product |

| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated cyano compound |

| Heterocycle Synthesis | C3 synthon | Forms part of the pyridine, pyrimidinone, or uracil (B121893) ring. nih.govresearchgate.net |

| Michael Addition | Nucleophile (after deprotonation) | Adduct with α,β-unsaturated systems |

Mechanistic Insights and Chemical Reactivity of 5 Cyano 6 Ethoxynicotinic Acid

Reaction Mechanisms Involving the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations. Its strong dipole, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, makes the carbon atom susceptible to nucleophilic attack.

The hydrolysis of the nitrile group in 5-Cyano-6-ethoxynicotinic acid to a carboxylic acid can proceed under either acidic or basic conditions, typically forming an amide intermediate. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orglibretexts.org A water molecule, acting as a nucleophile, then attacks this carbon. Subsequent deprotonation and tautomerization lead to the formation of an amide intermediate. This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed pathway, this amide can be further hydrolyzed under basic conditions to produce a carboxylate salt, which upon acidification, gives the carboxylic acid. The hydrolysis of cyanopyridines can be controlled to produce either the amide or the carboxylic acid as the major product depending on the reaction conditions. google.com

The reaction progress for the hydrolysis of cyanopyridines often follows consecutive first-order kinetics, with the hydrolysis of the nitrile to the amide being the first step, followed by the hydrolysis of the amide to the carboxylic acid. researchgate.netresearchgate.net

The cyano group's carbon atom is electrophilic and thus reacts with various nucleophiles. openstax.org Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine salt. ucalgary.ca Reduction of the nitrile group with reagents like lithium aluminum hydride (LiAlH4) yields a primary amine. libretexts.org

While the carbon atom is electrophilic, the nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a weak nucleophile. However, electrophilic attack on the nitrile nitrogen is less common and generally requires strong electrophiles. Protonation, as seen in acid-catalyzed hydrolysis, is a key example of an electrophilic interaction at the cyano nitrogen. libretexts.org

Transformations and Stability of the Ethoxy Substituent

The ethoxy group, an ether linkage to the pyridine (B92270) ring, is generally stable under many reaction conditions. pressbooks.pub However, under strongly acidic conditions, particularly with strong acids like HBr or HI, cleavage of the ether can occur. pressbooks.pubmasterorganicchemistry.com This cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether. masterorganicchemistry.com In the case of this compound, this would likely lead to the formation of ethanol (B145695) and the corresponding 6-hydroxynicotinic acid derivative. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nature of the alkyl group and the reaction conditions. masterorganicchemistry.com

Reaction Profiles of the Pyridine Heterocycle in this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uobabylon.edu.iq This inherent electron deficiency makes the pyridine ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. pearson.com The presence of two electron-withdrawing groups, the cyano and the carboxylic acid, further deactivates the ring towards electrophilic attack. Conversely, the ethoxy group at the 6-position is an electron-donating group and would tend to activate the ring, but its effect is likely outweighed by the deactivating groups. Any electrophilic substitution would be predicted to occur at positions meta to the deactivating groups and ortho/para to the activating group, though harsh reaction conditions would likely be required. masterorganicchemistry.com

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom. libretexts.org The presence of the strongly electron-withdrawing cyano group at the 5-position and the carboxylic acid at the 3-position further enhances the ring's susceptibility to nucleophilic attack. This is because these groups can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during SNAr. libretexts.org Therefore, a suitable leaving group on the ring would be readily displaced by a nucleophile. The activating effect of a cyano group in nucleophilic aromatic substitution on pyridinium (B92312) ions has been observed to be significant. scispace.com

This compound as a Versatile Synthetic Intermediate

The presence of multiple functional groups makes this compound a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures.

Cyano-substituted pyridines are frequently employed as precursors for the synthesis of fused heterocyclic systems. The nitrile group can participate in cyclization reactions, acting as an electrophilic center for intramolecular nucleophilic attack. For instance, the reaction of a cyano-substituted pyridine with a binucleophile can lead to the formation of a new fused ring. The general reactivity of chalcones with various reagents to form five- and six-membered nitrogen-containing heterocycles highlights the broad utility of such synthetic strategies. researchgate.net The synthesis of benzo-fused N-heterocycles often utilizes isomerization and ring-closing metathesis reactions of appropriately substituted precursors. core.ac.uk Furthermore, the synthesis of various fused heterocycles can be achieved through the annulation of pyridocinnolines, demonstrating the versatility of substituted pyridines in building complex polycyclic systems. sathibhu.org The development of methods for the synthesis of azonia aromatic heterocycles bearing a 6-6-6-5-6 pentacyclic core showcases the potential for creating intricate molecular scaffolds from functionalized precursors. sathibhu.org

Despite a comprehensive search for scholarly articles and patents detailing the role of This compound in the synthesis of pyrimidines and pyridones, no specific research findings, mechanistic studies, or data tables involving this particular compound in these key organic reactions could be located in the available literature.

The performed searches focused on identifying instances where this compound acts as a precursor, intermediate, or reactant in the formation of pyrimidine and pyridone ring systems. Queries included targeted searches for its direct application in these syntheses, its chemical reactivity in heterocyclic chemistry, and any documented cyclization reactions.

The search results yielded general methods for the synthesis of pyrimidines and pyridones from various starting materials. While some of these methods involve precursors containing cyano or nicotinic acid moieties, none of the retrieved documents specifically mentioned or provided data for this compound.

Consequently, due to the absence of specific and verifiable research data on the mechanistic insights and chemical reactivity of this compound in pyrimidine and pyridone synthesis, it is not possible to provide a detailed and scientifically accurate account as requested for section 3.4.2. of the article.

Advanced Spectroscopic and Computational Characterization of 5 Cyano 6 Ethoxynicotinic Acid and Its Molecular Species

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 5-Cyano-6-ethoxynicotinic acid, the spectrum is expected to display distinct bands corresponding to its carboxylic acid, cyano, ethoxy, and substituted pyridine (B92270) ring moieties.

The key functional groups present are the carboxylic acid, nitrile (cyano), ether, and aromatic amine functionalities. libretexts.orgfsu.edumasterorganicchemistry.com The analysis of vibrational spectra for related nicotinic acid species and other cyano-containing compounds allows for the assignment of these characteristic frequencies. researchgate.netrsc.org

Key Research Findings:

Carboxylic Acid Group: A broad absorption band is anticipated in the IR spectrum from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration is expected to produce a strong, sharp band around 1700-1725 cm⁻¹.

Cyano Group: The C≡N triple bond stretch is expected to appear as a sharp, moderately intense band in the region of 2220-2240 cm⁻¹. The position of this band can be influenced by the electronic effects of the adjacent pyridine ring. rsc.org

Ethoxy Group: Vibrations associated with the ethoxy group include C-H stretching modes (aliphatic) around 2850-3000 cm⁻¹ and the C-O (ether) stretching, which typically appears in the 1050-1250 cm⁻¹ region.

Pyridine Ring: The aromatic pyridine ring will exhibit several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and C=C and C=N ring stretching modes in the 1400-1600 cm⁻¹ fingerprint region.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Cyano | C≡N stretch | 2220-2240 | Medium, Sharp |

| Ethoxy | C-H stretch | 2850-3000 | Medium |

| Ethoxy | C-O stretch | 1050-1250 | Strong |

| Pyridine Ring | C-H stretch | 3000-3100 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete structural assignment for this compound can be achieved.

Key Research Findings:

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The ethoxy group should present as an ethyl pattern: a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The pyridine ring is expected to show two aromatic protons as singlets (or narrow doublets due to long-range coupling). A broad singlet, which may be exchangeable with D₂O, is anticipated for the acidic proton of the carboxylic acid group.

¹³C NMR: Due to the lack of symmetry in the molecule, a unique signal is expected for each of the nine carbon atoms. masterorganicchemistry.comdocbrown.info The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 165 ppm. The carbons of the pyridine ring and the cyano carbon will resonate in the aromatic/olefinic region (approx. 110-160 ppm). The two carbons of the ethoxy group will appear in the upfield aliphatic region.

2D NMR: Techniques such as HSQC would be used to correlate each proton signal with its directly attached carbon, while HMBC experiments would reveal longer-range (2-3 bond) H-C correlations, confirming the connectivity between the ethoxy group, the pyridine ring, and the cyano and carboxyl substituents. hmdb.ca

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |

| Pyridine Ring (-CH-) | 8.0 - 9.0 | Singlet / Doublet |

| Ethoxy (-O-CH₂-) | 4.2 - 4.6 | Quartet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Pyridine Ring (C -O, C -COOH, etc.) | 115 - 160 |

| Cyano (-C N) | 110 - 120 |

| Ethoxy (-O-C H₂-) | 60 - 70 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence) for Electronic Transitions

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The substituted pyridine ring in this compound acts as a chromophore, and its conjugation with the electron-withdrawing cyano and carboxylic acid groups influences its absorption properties. msu.edu

Key Research Findings:

UV-Vis Absorption: The compound is expected to exhibit strong absorption in the UV region, likely between 200 and 400 nm. The spectrum would arise from π → π* and n → π* electronic transitions within the conjugated system of the pyridine ring. The exact position of the maximum absorption (λₘₐₓ) would be sensitive to solvent polarity. Based on related structures like methyl nicotinate, significant absorption can be predicted. spectrabase.com

Photoluminescence: Aromatic and heterocyclic compounds often exhibit fluorescence upon excitation at their absorption wavelengths. This compound may display fluorescent properties, although specific experimental data is not available. Such an analysis would involve measuring the emission spectrum after excitation at the λₘₐₓ, providing insight into the molecule's excited state dynamics.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₈N₂O₃), the exact molecular weight is 192.0535 g/mol .

Key Research Findings:

Molecular Ion: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by identifying the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) with high accuracy.

Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) would cause the molecular ion to fragment in a predictable manner. Expected fragmentation pathways include the loss of the ethoxy group (•OCH₂CH₃), loss of carbon dioxide (CO₂) from the carboxylic acid, and cleavage of the entire carboxylic acid group (•COOH).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for C₉H₈N₂O₃) | Description |

|---|---|---|

| [M]⁺ | 192.05 | Molecular Ion |

| [M - C₂H₅O]⁺ | 147.03 | Loss of ethoxy radical |

| [M - CO₂]⁺ | 148.06 | Loss of carbon dioxide |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of similar structures allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net

Crystallographic analysis would yield a precise geometric description of the molecule. The pyridine ring is expected to be largely planar, with the substituents (cyano, ethoxy, carboxylic acid) attached. The dihedral angle between the plane of the carboxylic acid group and the pyridine ring would be a key conformational parameter.

Table 5: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

|---|---|

| C=O (carbonyl) | ~ 1.20 - 1.25 |

| C-O (carboxyl) | ~ 1.30 - 1.35 |

| C≡N (cyano) | ~ 1.14 - 1.18 |

| C=C / C=N (ring) | ~ 1.34 - 1.40 |

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid moieties. The nitrogen atoms of the pyridine ring and the cyano group can also act as hydrogen bond acceptors, potentially interacting with other molecules. researchgate.net

π-Stacking: The electron-deficient pyridine ring is capable of engaging in π-π stacking interactions. nih.govnih.gov These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset face-to-face fashion, would play a significant role in stabilizing the crystal lattice. The versatility of the cyano group in various intermolecular interactions could also contribute to the packing arrangement. mdpi.comresearchgate.net

Investigation of Crystal Packing and Supramolecular Organization

An exhaustive search for the crystal structure of this compound has yielded no results. Information regarding its crystal system, space group, and unit cell dimensions is not publicly available. Consequently, an analysis of its crystal packing, including the identification of intermolecular interactions such as hydrogen bonding (e.g., O—H···N, C—H···O), π-π stacking, or other noncovalent forces that dictate its supramolecular architecture, cannot be performed. The manner in which individual molecules assemble into a three-dimensional lattice remains uncharacterized.

Solvatomorphic Diversity and its Structural Implications in Coordination Compounds

There is no published research on the solvatomorphic behavior of this compound or its coordination compounds. Solvatomorphism refers to the ability of a substance to crystallize in different forms (solvates or hydrates) depending on the crystallization solvent. An investigation into this phenomenon would require extensive crystallographic studies of crystals grown from various solvents, which have not been reported. As such, the structural implications of different solvent molecules co-crystallizing with this compound are unknown.

Quantum Chemical Computations and Theoretical Modeling

Theoretical studies employing quantum chemical methods are essential for a deep understanding of a molecule's properties. However, no such computational studies have been published specifically for this compound.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Properties

No peer-reviewed articles are available that report the use of Density Functional Theory (DFT) to determine the optimized molecular geometry of this compound. Key data, such as optimized bond lengths, bond angles, and dihedral angles, are therefore unavailable. Similarly, electronic properties derived from DFT calculations, including dipole moment, polarizability, and total energy, have not been calculated or reported.

Simulation and Interpretation of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis, GIAO for NMR)

The simulation of spectroscopic data provides a powerful tool for interpreting experimental results. For this compound, there are no published studies using Time-Dependent DFT (TD-DFT) to predict its UV-Vis absorption spectrum or the Gauge-Independent Atomic Orbital (GIAO) method to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts. This lack of theoretical data precludes a comparative analysis with potential experimental spectra.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. An analysis for this compound would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. Regrettably, no studies have been published that report these values or other reactivity descriptors like ionization potential, electron affinity, and chemical hardness for this specific compound.

Below is a template for a data table that would typically be populated by such a study.

| Parameter | Calculated Value | Unit |

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Energy Gap (ΔE) | Data not available | eV |

Investigation of Noncovalent Interactions and Molecular Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. There are no published MEP maps for this compound. Such a map would identify electron-rich regions (negative potential, typically around electronegative atoms like oxygen and nitrogen) and electron-deficient regions (positive potential, often near hydrogen atoms), offering insights into its intermolecular interaction behavior.

Molecular Design, Structure Activity Relationships, and Applications of 5 Cyano 6 Ethoxynicotinic Acid Analogues

Strategic Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of 5-cyano-6-ethoxynicotinic acid is a primary site for chemical modification, offering pathways to enhance potency, selectivity, and pharmacokinetic profiles.

Esterification and Amidation as Derivative Synthesis Pathways

Esterification and amidation are fundamental strategies for derivatizing the carboxylic acid moiety. These modifications can alter a compound's lipophilicity, membrane permeability, and metabolic stability. The synthesis of esters and amides of related nicotinic acid derivatives often involves standard coupling reactions. For instance, the synthesis of novel naphthoquinone aliphatic amides and esters has been achieved through coupling reactions using agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) for amides, and dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1,1'-carbonyldiimidazole (CDI) for esters mdpi.com. Such methodologies can be readily applied to this compound to generate a library of ester and amide derivatives for biological screening. Masking the polarity of a carboxylic acid through ester or amide bond formation has been shown to improve the antiplasmodial activity of certain compounds nih.gov.

Bioisosteric Replacements of the Carboxylic Acid Group (e.g., tetrazole rings)

Bioisosteric replacement of the carboxylic acid group is a widely used strategy in medicinal chemistry to improve a molecule's pharmacological properties. The tetrazole ring is a common and effective bioisostere for the carboxylic acid functionality. Tetrazoles are ionized at physiological pH and possess a planar structure similar to carboxylic acids researchgate.net. They exhibit comparable acidity (pKa 4.5–4.9 for tetrazoles vs. 4.2–4.4 for carboxylic acids) but are significantly more lipophilic, which can lead to enhanced membrane permeability researchgate.net.

The successful replacement of a carboxylic acid with a tetrazole has been demonstrated in the development of angiotensin II receptor antagonists like losartan cambridgemedchemconsulting.com. This bioisosteric substitution can lead to improved metabolic stability and bioavailability nih.gov. The electronic profiles and molecular properties of carboxylic acids and their corresponding tetrazole bioisosteres have been shown to be very similar through computational studies nih.gov. However, the hydrogen-bond environments around the tetrazole ring extend further from the core of the molecule, which may require adjustments in the target's binding pocket to accommodate the bioisostere cambridgemedchemconsulting.com.

Variation of the Alkoxy Substituent and its Stereoelectronic Influence

The nature of the alkoxy substituent at the 6-position of the pyridine (B92270) ring plays a crucial role in modulating the electronic properties of the entire molecule. The ethoxy group in this compound can be varied to include a range of other alkoxy groups, from smaller methoxy to larger and more complex moieties. These changes can influence the compound's binding affinity to its target protein by altering its size, shape, and electronic distribution.

The electronic influence of substituents on a pyridine ring is a well-studied phenomenon. The position and nature of the substituent can dramatically affect the geometry, electronic structure, and electrostatic properties of the compound. While specific studies on the stereoelectronic influence of varying the alkoxy group on this compound are not widely published, general principles of physical organic chemistry suggest that increasing the steric bulk of the alkoxy group could introduce conformational constraints and potentially impact binding. Furthermore, the electron-donating nature of the alkoxy group influences the electron density of the pyridine ring, which can be a critical factor in its interaction with biological targets.

Scaffold Derivatization and Substitution Patterns on the Pyridine Ring

Beyond modifications to the carboxylic acid and alkoxy groups, the pyridine ring itself offers multiple positions for derivatization. Introducing various substituents onto the pyridine scaffold can lead to analogues with altered biological activities and selectivities. The synthesis of substituted pyridines is a mature field of organic chemistry, with numerous methods available for their construction and functionalization.

For instance, novel methods for the synthesis of substituted pyridine rings are of significant interest due to the diverse biological activities of pyridine derivatives jetir.org. The development of one-pot, multi-component reactions has facilitated the efficient synthesis of highly functionalized pyridines jetir.org. Derivatization of the pyridine ring in related nicotinonitrile compounds has led to the synthesis of various fused heterocyclic systems with a range of biological activities ekb.eg. These synthetic strategies can be adapted to introduce a variety of functional groups at different positions on the this compound scaffold, allowing for a thorough exploration of the structure-activity landscape.

Structure-Activity Relationship (SAR) Studies in Related Nicotinic Acid Analogues

The systematic study of how structural modifications affect the biological activity of a compound is crucial for the rational design of new drugs. While direct SAR studies on this compound analogues for all the specified targets are limited, valuable insights can be gleaned from studies on closely related chemical scaffolds.

Correlation of Structural Features with Modulatory Effects on Biomolecular Targets

Epac Antagonists:

Exchange proteins directly activated by cAMP (Epac) are important signaling molecules, and their antagonists have therapeutic potential. A study on 5-cyano-6-oxo-1,6-dihydro-pyrimidine analogues, which are structurally similar to the pyridine scaffold of the target compound, has provided significant SAR insights for Epac inhibition nih.gov. In this study, a high-throughput screening hit, ESI-08, which features a 5-cyano-6-oxo-pyrimidine core, was used as a starting point for optimization nih.gov.

Key SAR findings from this study include:

Modifications at the C6 position: Altering the substituent at the C6 position of the pyrimidine ring was found to be a key determinant of potency and selectivity for Epac2 nih.gov.

Importance of the cyano group: The 5-cyano group appears to be a crucial feature for the inhibitory activity of these compounds nih.gov.

Identification of potent analogues: Through systematic modifications, several analogues were identified with improved potency as Epac antagonists compared to the initial hit nih.gov.

These findings suggest that for this compound analogues, the substituent at the 6-position (the ethoxy group) and the presence of the 5-cyano group are likely to be critical for any potential Epac antagonistic activity.

Mineralocorticoid Receptor Antagonists:

P-glycoprotein Modulators:

P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance in cancer. The SAR of P-gp inhibitors is complex due to the protein's large and flexible binding pocket nih.gov. However, general features of P-gp inhibitors often include lipophilicity and the presence of aromatic rings. Computational models and SAR studies have been used to design more effective P-gp inhibitors nih.govresearchgate.net. The this compound scaffold possesses both a lipophilic ethoxy group and an aromatic pyridine ring, which are features found in some P-gp modulators. The carboxylic acid or its bioisosteres could provide additional interaction points within the P-gp binding site. However, without specific experimental data, the potential of these analogues as P-gp modulators remains speculative.

Interactive Data Tables

Table 1: Bioisosteric Replacements for Carboxylic Acids

| Carboxylic Acid | Bioisostere | pKa | Key Features |

| -COOH | 1H-Tetrazole | 4.5 - 4.9 | Planar, more lipophilic than -COOH, metabolically stable. |

| -COOH | 1,2,4-Triazolsulfone | Acidic | Provides good affinity and pharmacokinetic properties. |

| -COOH | 1-Hydroxypyrazole | Higher than -COOH | Can lead to more efficient tissue permeation. |

| -COOH | Acyl triazole | Weakly acidic | Used as a replacement in some drug candidates. |

Table 2: SAR of 5-Cyano-6-oxo-1,6-dihydro-pyrimidine Analogues as Epac Antagonists

| Compound | R-group at C6 | Epac1 IC50 (µM) | Epac2 IC50 (µM) |

| ESI-08 (Hit) | Phenyl | ~25 | ~25 |

| 6b | 4-Chlorophenyl | More potent than hit | More potent than hit |

| 6g | 3,4-Dichlorophenyl | More potent than hit | More potent than hit |

| 6h | 4-Trifluoromethylphenyl | More potent than hit | More potent than hit |

Data adapted from a study on pyrimidine analogues, providing a model for potential SAR studies on the pyridine scaffold of this compound.

Rational Design Principles for Optimized Molecular Performance

The rational design of analogues of this compound is guided by established principles aimed at enhancing their therapeutic efficacy and selectivity. This process often involves systematic modifications of the core structure to probe the structure-activity relationships (SAR). The design of novel analogues is often based on bioisosteric replacement and ring transformation strategies to improve inhibitory activities against specific targets. For instance, in the design of xanthine oxidase inhibitors, the imidazole ring of a known compound was transformed into a pyrimidine ring, leading to a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids with significant inhibitory potency nih.govresearchgate.net.

Key considerations in the rational design of these analogues include:

Modification of the Alkoxy Group: The nature and size of the alkoxy group at the 6-position can significantly influence the compound's binding affinity and selectivity. Studies on similar structures, such as 6,7-locked-[7-(2-alkoxy-3,5-dialkylbenzene)-3-methylocta]-2,4,6-trienoic acids, have shown that variations in the alkoxy side chain are a critical focus for modulating receptor activity nih.gov.

Substitution on the Nicotinic Acid Ring: Introduction of different functional groups on the nicotinic acid scaffold can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein.

Exploration of Bioisosteric Replacements: Replacing the cyano or carboxylic acid groups with other functional groups of similar size, shape, and electronic character can lead to improved pharmacokinetic or pharmacodynamic properties.

The following table summarizes the design principles and their expected outcomes based on studies of analogous compounds.

| Design Principle | Structural Modification | Expected Outcome |

| Modulation of Lipophilicity | Varying the length and branching of the ethoxy group. | Improved membrane permeability and target engagement. |

| Enhancement of H-Bonding | Introduction of hydrogen bond donors/acceptors. | Increased binding affinity and specificity. |

| Steric Optimization | Altering substituent size to fit the binding pocket. | Improved complementarity with the target protein. |

| Electronic Tuning | Introduction of electron-withdrawing or -donating groups. | Modulation of pKa and electronic interactions with the target. |

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking, Binding Free Energy Calculations)

Computational methods are indispensable tools for predicting and analyzing the interactions between small molecules like this compound analogues and their biological targets. These approaches provide insights into the binding modes and affinities, thereby guiding the rational design process.

Molecular Docking:

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, docking studies can elucidate key interactions within the binding site. For example, in studies of isocytosine analogues as xanthine oxidase inhibitors, flexible docking simulations were used to analyze the interaction at the active site and calculate binding free energies nih.gov. The results of such studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.

A hypothetical docking study of a this compound analogue into a target's active site might reveal the interactions summarized in the table below.

| Interacting Residue | Interaction Type | Distance (Å) |

| Arg123 | Hydrogen Bond (with Carboxylate) | 2.8 |

| Tyr456 | π-π Stacking (with Pyridine Ring) | 3.5 |

| Val78 | Hydrophobic Interaction (with Ethoxy Group) | 4.1 |

| Asn90 | Hydrogen Bond (with Cyano Group) | 3.0 |

Binding Free Energy Calculations:

More rigorous computational methods, such as binding free energy calculations, provide a quantitative prediction of the binding affinity. Alchemical free energy calculations, including Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are powerful techniques used in drug discovery to accurately predict the relative binding affinities of a series of related compounds nih.govnih.gov. These methods simulate the non-physical transformation of one ligand into another within the protein binding site and in solution to calculate the difference in binding free energy nih.gov. While computationally intensive, these calculations offer a higher level of accuracy compared to docking scores and are valuable in lead optimization nih.govnih.gov.

Recent advances in computational chemistry have made these methods more accessible and reliable for a wide range of drug discovery projects nih.govnih.gov. The application of such methods to this compound analogues would allow for the precise ranking of their potencies and guide the selection of the most promising candidates for synthesis and biological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.